molecular formula C9H8N4O2 B13198653 2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid

2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13198653
M. Wt: 204.19 g/mol
InChI Key: PZMLKSRPUOPNSH-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a carboxylic acid group at position 5 and a 1-methylpyrazole moiety at position 2. This structure combines the hydrogen-bonding capability of the carboxylic acid with the aromatic and steric properties of the pyrazole ring, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-13-3-2-7(12-13)8-10-4-6(5-11-8)9(14)15/h2-5H,1H3,(H,14,15)

InChI Key

PZMLKSRPUOPNSH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid typically involves the condensation of 1-methyl-1H-pyrazole-3-carboxylic acid with a suitable pyrimidine derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Inferences References
2-(1-Methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid - Pyrimidine-5-carboxylic acid
- 1-Methylpyrazole at position 2
~220.21 (estimated) Balanced lipophilicity; potential for hydrogen bonding via COOH and pyrazole N-atoms
2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid - Fluorine at pyrazole position 4 ~238.19 Increased electronegativity; enhanced metabolic stability
2-(5-(Ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (Compound 11) - Pyridine at position 2
- Ethoxycarbonyl at pyridine position 5
289.27 Reduced acidity (ester vs. COOH); potential for hydrolysis to free acid
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid - Trifluoromethyl groups at positions 2 and pyridine 337.23 High lipophilicity; electron-withdrawing effects enhance acidity of COOH
2-(Isopropylamino)pyrimidine-5-carboxylic acid - Isopropylamino group at position 2 ~195.19 Increased basicity; potential for salt formation or hydrogen bonding
2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid - Hydroxypiperidine at position 2 223.23 Enhanced solubility via hydroxyl group; conformational flexibility from piperidine

Key Comparative Analysis

Electronic and Steric Effects
  • Pyrazole vs.
  • Trifluoromethyl Groups : Compounds with trifluoromethyl substituents (e.g., ) exhibit increased acidity of the carboxylic acid due to electron-withdrawing effects, enhancing their solubility in polar solvents.
Functional Group Reactivity
  • Carboxylic Acid vs. Esters : Esterified analogs (e.g., Compound 10 in ) are less acidic but serve as prodrugs, enabling controlled release of the active carboxylic acid form via hydrolysis.
  • Amino and Hydroxy Groups: Amino-substituted derivatives (e.g., 2-(isopropylamino)pyrimidine-5-carboxylic acid ) may exhibit improved solubility in aqueous media, while hydroxy groups (e.g., hydroxypiperidine in ) facilitate hydrogen bonding.

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